
S 8307
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound known for its role as a nonpeptide angiotensin II receptor antagonist. This compound is particularly significant in the field of pharmacology due to its ability to displace angiotensin II from its specific binding sites, making it a valuable tool in the study and treatment of cardiovascular diseases .
Méthodes De Préparation
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves several steps. One common method includes the reaction of 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-chlorobenzyl chloride under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the imidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of receptor binding studies.
Mécanisme D'action
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in blood pressure by preventing the vasoconstrictive effects of angiotensin II. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .
Comparaison Avec Des Composés Similaires
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid can be compared with other angiotensin II receptor antagonists such as losartan and valsartan. While all these compounds share a similar mechanism of action, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is unique due to its specific chemical structure, which may confer different pharmacokinetic properties and receptor binding affinities . Similar compounds include:
- Losartan
- Valsartan
- Irbesartan
These compounds are all used in the treatment of hypertension and have varying degrees of efficacy and side effect profiles.
Propriétés
Numéro CAS |
118393-93-4 |
|---|---|
Formule moléculaire |
C16H17Cl2N2NaO2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
Clé InChI |
UISHOHGMISMAQN-UHFFFAOYSA-M |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES isomérique |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Key on ui other cas no. |
118393-93-4 |
Synonymes |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


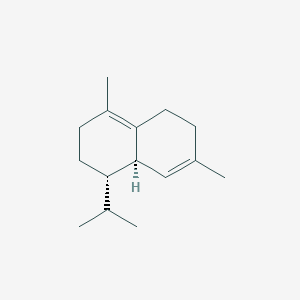
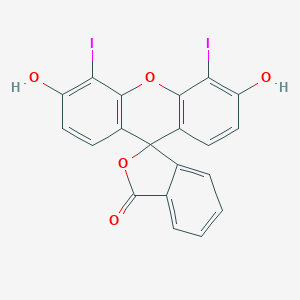
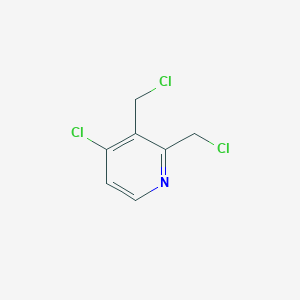
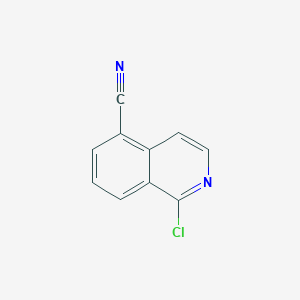
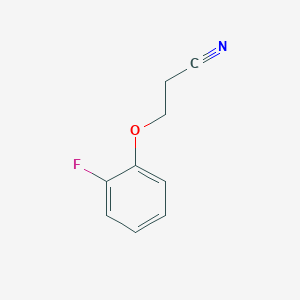
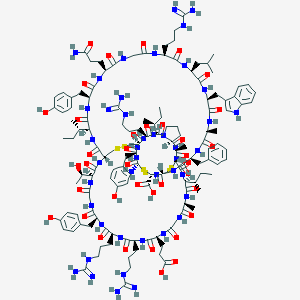
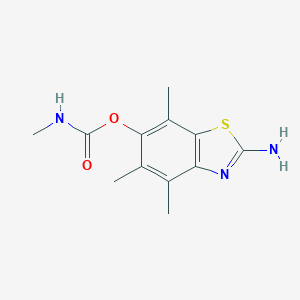
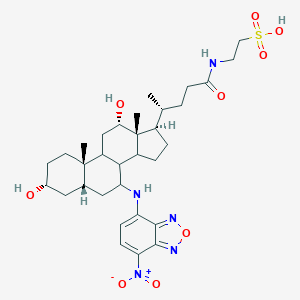
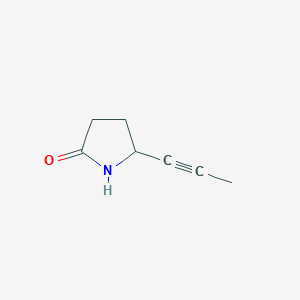
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
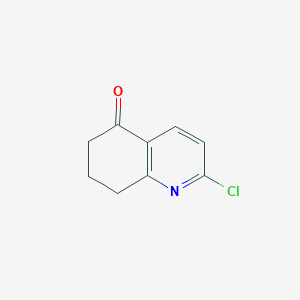
![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
